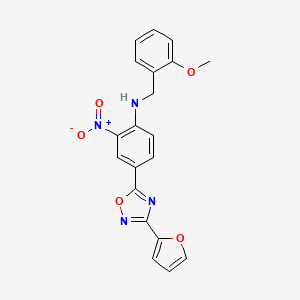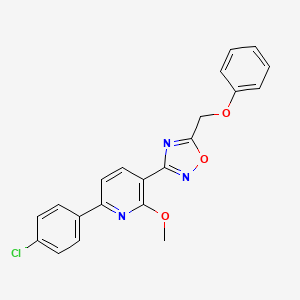
4-(2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the oxadiazole family and is known for its ability to selectively bind to certain proteins and enzymes in the body, making it a valuable tool in the study of various biological processes.
Mecanismo De Acción
The mechanism of action of 4-(2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine involves its selective binding to specific proteins and enzymes in the body. This binding can lead to changes in the activity of these proteins and enzymes, which can be studied to gain insights into various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine depend on the specific proteins and enzymes it binds to. However, some studies have shown that this compound can affect the activity of enzymes involved in processes such as DNA repair and cell cycle regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine in lab experiments is its ability to selectively bind to specific proteins and enzymes, allowing for the study of specific biological processes. However, one limitation is that the binding affinity of this compound can vary depending on the specific protein or enzyme being studied, which can affect the accuracy of the results.
Direcciones Futuras
There are many potential future directions for the use of 4-(2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine in scientific research. Some possible areas of study include:
1. The use of this compound in the study of protein-protein interactions in various biological processes.
2. The development of new compounds based on the chemical structure of 4-(2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine for use in scientific research.
3. The study of the biochemical and physiological effects of this compound on specific proteins and enzymes involved in various biological processes.
4. The use of this compound in the development of new drugs or therapies for the treatment of various diseases.
In conclusion, 4-(2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is a valuable tool in scientific research due to its ability to selectively bind to specific proteins and enzymes in the body. Its unique chemical structure makes it useful in the study of various biological processes, and there are many potential future directions for its use in scientific research.
Métodos De Síntesis
The synthesis of 4-(2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine involves a multi-step process that begins with the reaction of 2-nitroaniline with m-tolyl isocyanate to form 4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline. This intermediate is then reacted with 4-bromoaniline to form the final product.
Aplicaciones Científicas De Investigación
The unique chemical structure of 4-(2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine makes it a valuable tool in scientific research. This compound has been shown to selectively bind to certain proteins and enzymes in the body, making it useful in the study of various biological processes. For example, it has been used in the study of protein-protein interactions, enzyme kinetics, and protein conformational changes.
Propiedades
IUPAC Name |
4-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-13-3-2-4-14(11-13)18-20-19(27-21-18)15-5-6-16(17(12-15)23(24)25)22-7-9-26-10-8-22/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXLSHFJAZPHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


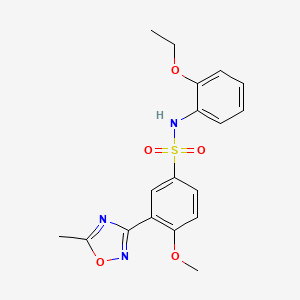


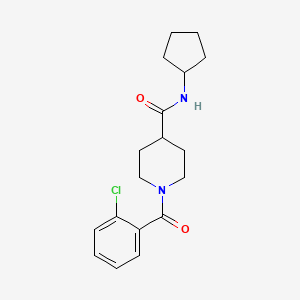
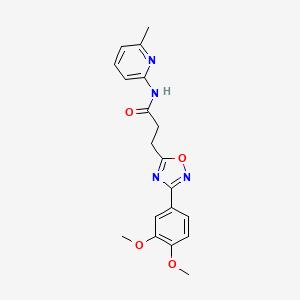
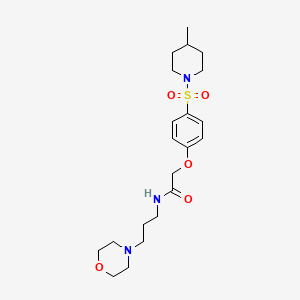
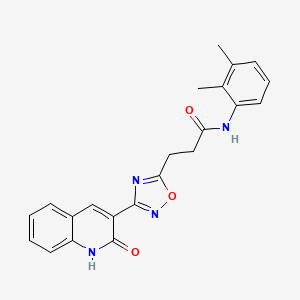

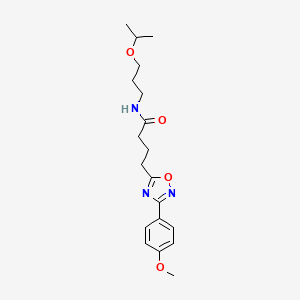
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7692507.png)
